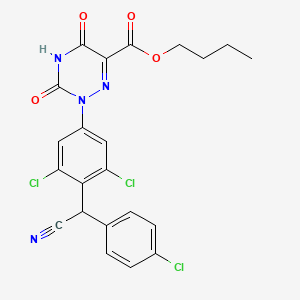

Diclazuril 6-Carboxylic Acid Butyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diclazuril 6-Carboxylic Acid Butyl Ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a triazine ring, making it a subject of interest for chemists and researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diclazuril 6-Carboxylic Acid Butyl Ester typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and stringent quality control measures. The use of advanced techniques such as continuous flow chemistry can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Diclazuril 6-Carboxylic Acid Butyl Ester can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions can vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Diclazuril 6-Carboxylic Acid Butyl Ester has shown promise in various scientific research domains:

Veterinary Medicine

- Coccidiosis Treatment : As a derivative of diclazuril, it retains efficacy against coccidial infections in livestock, potentially offering improved formulations for veterinary use .

Pharmacological Studies

- Antiproliferative Activity : Research indicates that compounds similar to Diclazuril derivatives exhibit cytotoxic effects against cancer cell lines. For instance, studies utilizing MTT assays have shown that these compounds can inhibit cell proliferation in various tumor types .

- Anti-inflammatory Potential : The compound may also serve as a lead for developing anti-inflammatory agents targeting eosinophil-dependent diseases .

Environmental Chemistry

- Pesticide Development : Given its structural properties, there is potential for Diclazuril derivatives to be formulated as environmentally friendly pesticides or herbicides .

Case Studies

Several studies have documented the applications and effects of Diclazuril derivatives:

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of similar compounds on human cancer cell lines. Results indicated significant inhibition of cell growth, with IC50 values suggesting potential for further development as anticancer agents .

Case Study 2: Veterinary Efficacy

Research involving livestock treated with Diclazuril derivatives demonstrated effective control over coccidiosis outbreaks, highlighting the compound's utility in veterinary medicine .

Wirkmechanismus

The mechanism of action of Diclazuril 6-Carboxylic Acid Butyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Diclazuril 6-Carboxylic Acid Butyl Ester include other triazine derivatives and chlorinated aromatic compounds.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. Its multiple chlorine atoms and triazine ring make it particularly interesting for research in various fields.

Biologische Aktivität

Diclazuril 6-Carboxylic Acid Butyl Ester is a derivative of the well-known anti-coccidial agent diclazuril, primarily used in veterinary medicine to control coccidiosis in poultry and livestock. This article explores its biological activity, including mechanisms of action, efficacy in controlling parasitic infections, and relevant research findings.

- Molecular Formula : C22H17Cl3N4O4

- Molecular Weight : 463.75 g/mol

- Density : 1.6 ± 0.1 g/cm³

- Melting Point : Not available

- Boiling Point : Not available

Diclazuril functions primarily as a coccidiostat by inhibiting the growth and reproduction of Eimeria species, which are the causative agents of coccidiosis. The compound targets specific stages in the life cycle of these protozoan parasites, particularly affecting their ability to reproduce and cause disease in hosts such as chickens and lambs .

Case Study: Chickens for Fattening

A comprehensive study assessed the efficacy of diclazuril (Clinacox®) at a concentration of 1 mg/kg in feed for fattening chickens. The results indicated:

- Overall Mortality : Low at 1.9%, with no significant differences between treated and control groups.

- Body Weight and Feed Intake : No significant differences were observed in final body weight or average daily feed intake among groups.

- Clinical Chemistry : Alkaline phosphatase levels were significantly increased in diclazuril-treated groups, although this did not correlate with adverse clinical effects .

| Parameter | Control Group | Diclazuril Group |

|---|---|---|

| Overall Mortality (%) | 2.0 | 1.9 |

| Final Body Weight (g) | 2000 | 1980 |

| Average Daily Feed Intake (g) | 120 | 118 |

Case Study: Lambs Treatment

In another study involving lambs, diclazuril demonstrated a significant reduction in oocyst excretion compared to other treatments like toltrazuril. Lambs treated with diclazuril showed an average oocyst count of 97.54 opg, which was statistically higher than those treated with other coccidiostats (p < 0.05). Additionally, diclazuril improved overall health and performance metrics in infected animals .

Safety Profile

Diclazuril is classified as an irritant to skin, eyes, and respiratory tract but is not considered a skin sensitizer. The European Food Safety Authority (EFSA) has established an Acceptable Daily Intake (ADI) of 0.029 mg/kg body weight per day for humans, indicating a safety margin when used appropriately in livestock feed .

Resistance Monitoring

The emergence of resistance among Eimeria spp. strains has been noted, necessitating ongoing monitoring and research to ensure the sustained efficacy of diclazuril as a treatment option .

Eigenschaften

IUPAC Name |

butyl 2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl3N4O4/c1-2-3-8-33-21(31)19-20(30)27-22(32)29(28-19)14-9-16(24)18(17(25)10-14)15(11-26)12-4-6-13(23)7-5-12/h4-7,9-10,15H,2-3,8H2,1H3,(H,27,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEKFQFFFQWWNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=NN(C(=O)NC1=O)C2=CC(=C(C(=C2)Cl)C(C#N)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl3N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.